Benserazida

Descripción general

Descripción

Benserazide is a medication primarily used in combination with levodopa for the treatment of Parkinson’s disease, parkinsonism, and restless leg syndrome . It is a peripherally acting aromatic L-amino acid decarboxylase inhibitor that prevents the conversion of levodopa to dopamine outside the central nervous system . This action helps to increase the availability of levodopa in the brain, thereby enhancing its therapeutic effects while minimizing peripheral side effects .

Aplicaciones Científicas De Investigación

Benserazide has a wide range of scientific research applications:

Mecanismo De Acción

Benserazide acts as a decarboxylase inhibitor, preventing the peripheral conversion of levodopa to dopamine . This inhibition allows more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain, thereby enhancing its therapeutic effects . The primary molecular target of benserazide is the enzyme aromatic L-amino acid decarboxylase .

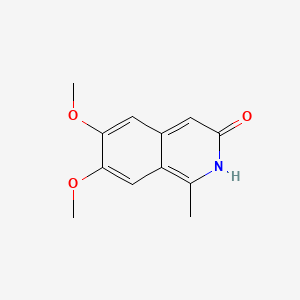

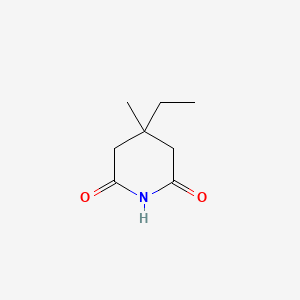

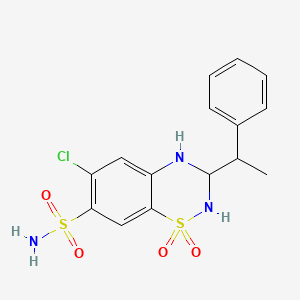

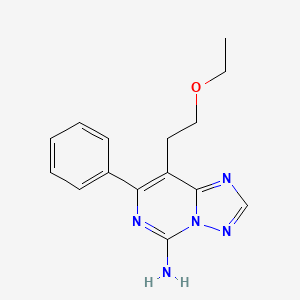

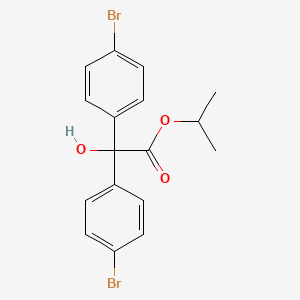

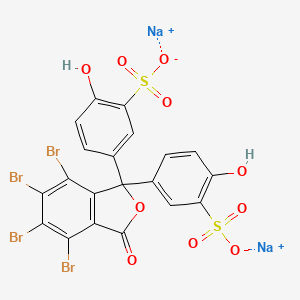

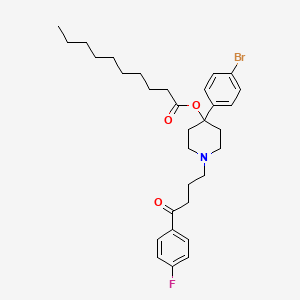

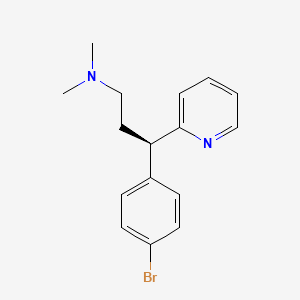

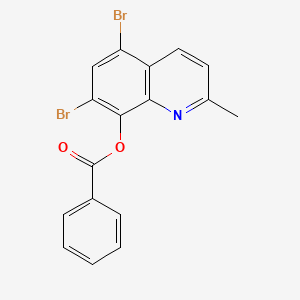

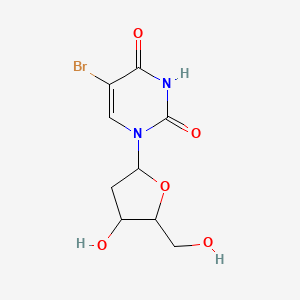

Similar Compounds:

Uniqueness: Benserazide is unique in its ability to inhibit peripheral decarboxylation of levodopa without crossing the blood-brain barrier . This characteristic makes it particularly effective in combination therapies for Parkinson’s disease, as it minimizes peripheral side effects while maximizing central therapeutic effects .

Safety and Hazards

Direcciones Futuras

Benserazide has been identified as a novel inhibitor targeting PKM2 for melanoma treatment . It has been found to directly bind to and block PKM2 enzyme activity, leading to inhibition of aerobic glycolysis concurrent up-regulation of OXPHOS . This suggests that benserazide may have potential therapeutic applications beyond its current use in treating Parkinson’s disease .

Análisis Bioquímico

Biochemical Properties

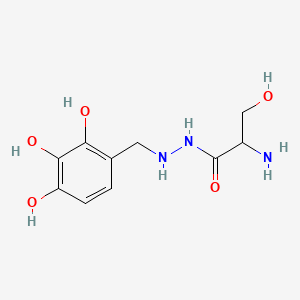

. This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain where it can be converted to dopamine. Benserazide itself is hydrolyzed to trihydroxybenzylhydrazine, which is a potent inhibitor of AADC . This interaction is essential for minimizing the peripheral side effects of levodopa therapy, such as nausea and cardiac arrhythmias .

Cellular Effects

Benserazide has significant effects on various types of cells and cellular processes. In cancer cells, benserazide has been identified as a selective inhibitor of hexokinase 2 (HK2), an enzyme involved in glycolysis . By inhibiting HK2, benserazide reduces glucose uptake, lactate production, and intracellular ATP levels, leading to cell apoptosis and loss of mitochondrial membrane potential . Additionally, benserazide’s inhibition of AADC reduces the peripheral synthesis of dopamine, thereby minimizing adverse effects associated with dopamine in non-neuronal tissues .

Molecular Mechanism

At the molecular level, benserazide exerts its effects primarily through the inhibition of AADC . This enzyme catalyzes the decarboxylation of aromatic L-amino acids, including levodopa to dopamine. By inhibiting AADC, benserazide prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain . This mechanism is crucial for enhancing the therapeutic efficacy of levodopa in treating Parkinson’s disease. Additionally, benserazide’s inhibition of HK2 in cancer cells disrupts glycolysis, leading to reduced energy production and increased cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benserazide have been observed to change over time. Studies have shown that benserazide causes a dose-dependent increase in the area under the concentration-time curve (AUC) of levodopa, indicating enhanced bioavailability . Long-term therapy with benserazide and levodopa can lead to fluctuations in clinical response, such as dyskinesias and end-of-dose wearing off . The stability and degradation of benserazide in laboratory settings have not been extensively studied, but its effects on cellular function have been shown to persist with chronic administration .

Dosage Effects in Animal Models

In animal models, the effects of benserazide vary with different dosages. For example, intraperitoneal injection of benserazide at 300 and 600 mg/kg has been shown to suppress tumor growth in tumor-bearing mice without causing toxicity . Additionally, the combination of benserazide with levodopa has been found to produce higher levels of dopamine in the brain compared to levodopa alone . High doses of benserazide can lead to adverse effects, such as reduced cell viability and increased apoptosis in cancer cells .

Metabolic Pathways

Benserazide is involved in several metabolic pathways, primarily through its inhibition of AADC . This inhibition prevents the decarboxylation of levodopa to dopamine in peripheral tissues, allowing more levodopa to reach the brain. Benserazide is hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and liver, which is a potent inhibitor of AADC . This metabolic pathway is crucial for the therapeutic efficacy of benserazide in combination with levodopa for the treatment of Parkinson’s disease .

Transport and Distribution

Benserazide is transported and distributed within cells and tissues primarily through its interaction with AADC . It does not cross the blood-brain barrier, which allows it to selectively inhibit peripheral AADC without affecting central AADC . This selective inhibition is essential for increasing the availability of levodopa to the brain. Additionally, benserazide has been observed to have 0% protein binding, indicating that it is freely available in the plasma for interaction with its target enzyme .

Subcellular Localization

The subcellular localization of benserazide is primarily in the cytoplasm, where it interacts with AADC . This localization is crucial for its inhibitory effects on the enzyme, preventing the peripheral conversion of levodopa to dopamine. Benserazide does not cross the blood-brain barrier, ensuring that its effects are limited to peripheral tissues . This selective localization is essential for minimizing the peripheral side effects of levodopa therapy while enhancing its central efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benserazide hydrochloride can be synthesized through a one-step method involving the reaction of serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst . The reaction is typically carried out in a solvent such as water, ethanol, isopropanol, or glycol dimethyl ether . The process involves heating the reaction mixture to 40°C and stirring for 10 hours under reduced pressure .

Industrial Production Methods: The industrial production of benserazide hydrochloride follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Benserazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophilic reagents such as hydrazine or amines.

Major Products: The major products formed from these reactions include various derivatives of benserazide, such as hydrazones and Schiff bases .

Propiedades

IUPAC Name |

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQDCRGUHNALGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022651 | |

| Record name | Benserazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The combination of levodopa and benserazide is an anti-Parkinsonian agent. Levodopa itself is the metabolic precursor of dopamine. In Parkinson's disease, dopamine is depleted to a large degree in the striatum, pallidum, and substantia nigra in the central nervous system (CNS). The administration of levodopa to treat the disease is subsequently proposed to facilitate raises in the levels of available dopamine in these areas. The metabolism of levodopa to dopamine occurs via the enzyme dopa decarboxylase, although unfortunately, this metabolism can also occur in extracerebral tissues. As a result, the full therapeutic effect of an administered dose of levodopa may not be obtained if portions of it are catabolized outside of the CNS and various patient adherence diminishing extracerebral side effects due to the extracerebral presence of dopamine like nausea, vomiting, or even cardiac arrhythmias can also happen. Subsequently, a peripheral decarboxylase inhibitor like benserazide, which blocks the extracerebral decarboxylation of levodopa, when administered in combination with levodopa has obvious and significant advantages. Such benefits include reduced gastrointestinal side effects, a more rapid and complete response at the initiation of therapy, and a simpler dosing regimen. It is important to note, however, that benserazide is hydroxylated to trihydroxybenzylhydrazine in the intestinal mucosa and the liver, and that as a potent inhibitor of the aromatic amino acid decarboxylase, it is this trihydroxybenzylhydrazine metabolite of benserazide that mainly protects levodopa against decarboxylation to dopamine in the gut and also around the rest of the body outside of the blood-brain barrier. Regardless, because Parkinson's disease progresses even with the therapy of levodopa and benserazide, this kind of combined therapy is only ever indicated if it is capable of improving the quality of life and adverse effect profile of using such drugs for Parkinson's patients and there is little to be gained by switching to or starting this combination therapy if patients are already being managed with stable, effective, and well-tolerated levadopa-only therapy. Finally, it is also proposed that benserazide hydrochloride may be able to treat beta thalassaemia by maintaining the active expression of the gene for fetal hemoglobin so that constant production of fetal hemoglobin may replace the missing adult hemoglobin variation that is characteristic of patients with the condition, thereby decreasing the need for blood transfusion therapy. | |

| Record name | Benserazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

322-35-0 | |

| Record name | Benserazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=322-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benserazide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benserazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benserazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENSERAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762OS3ZEJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

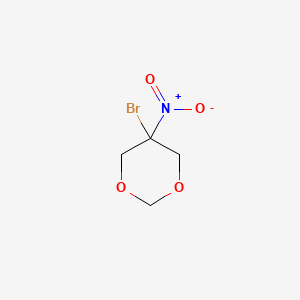

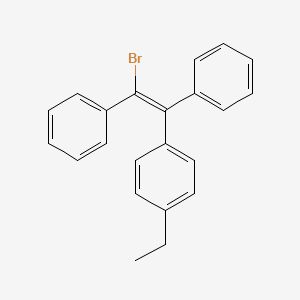

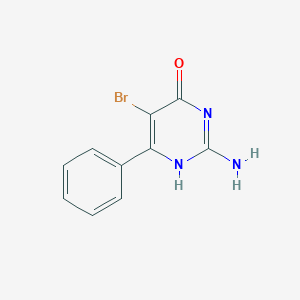

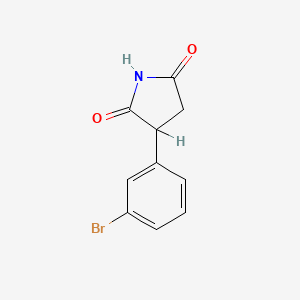

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.